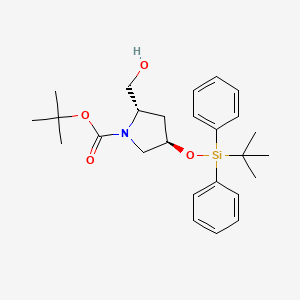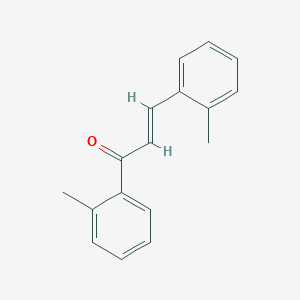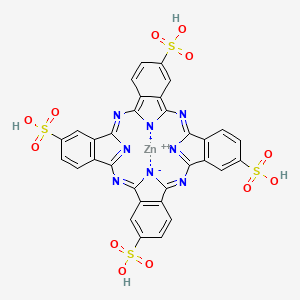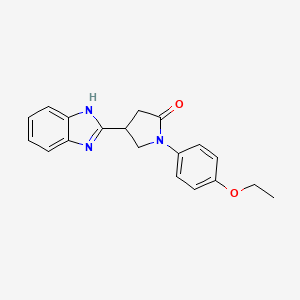
4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Descripción general
Descripción
4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZP, and it has a unique molecular structure that makes it a promising candidate for further studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Condensation Reactions : This compound is involved in condensation reactions with aromatic ortho-diamines or ortho-aminophenol to synthesize benzimidazoles and benzoxazoles. The structures of these compounds were studied using various spectroscopic methods (Mickevicius et al., 2006).
Chemical Transformations : It also undergoes chemical transformations to produce N-substituted benzimidazole derivatives, pointing to the possibility of synthesizing a range of 1,2-disubstituted benzimidazoles (Vaickelionienė et al., 2012).
Biological Activity and Anticancer Potential
Prediction of Biological Activity : The compound has been used to synthesize novel bicyclic systems, with their biological activities predicted using the PASS prediction model (Kharchenko et al., 2008).
Anticancer Activity : It forms part of the structure of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, showing significant anticancer potential in cell lines (Penning et al., 2010).
Antibacterial Activity : Derivatives of this compound have shown significant antibacterial activity, indicating its potential in antimicrobial research (Peleckis et al., 2018).
Medicinal Chemistry
Vasorelaxant Properties : Synthesized compounds with this structure have exhibited significant vasodilation properties, showing potential in cardiovascular research (Nofal et al., 2013).
Antileukemic Activity : A compound containing this structure demonstrated cytotoxic potential against leukemia cell lines, indicating its relevance in cancer research (Guillon et al., 2018).
Inhibitor Design : It has been used in the design of inhibitors with specific pharmacological applications, such as inhibiting heme oxygenase activity (Vlahakis et al., 2013).
Coordination Chemistry
- Coordination Polymers : The compound has been utilized in constructing coordination polymers, offering insights into materials science and crystallography (Zhang et al., 2013).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-15-9-7-14(8-10-15)22-12-13(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,13H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBPUSDCYOTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)

![tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147080.png)
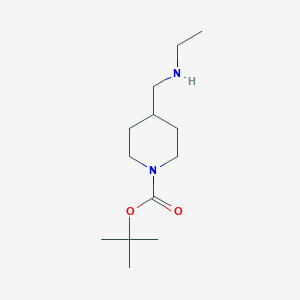
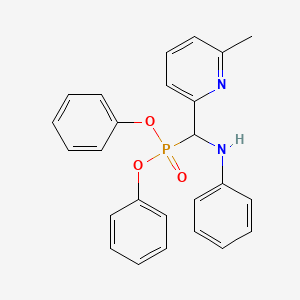
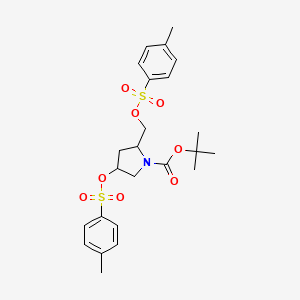
![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)
![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)
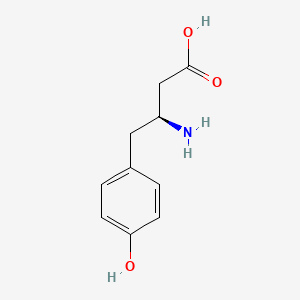
![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)
